Cas no 93195-32-5 (methyl [(1E)-5-{6-hydroxy-5-[(2E,4E,9Z,13E)-8-hydroxy-2,5,9-trimethylpentadeca-2,4,9,13-tetraenoyl]-4-oxo-4H-pyran-2-yl}hex-1-en-1-yl]carbamate)

methyl [(1E)-5-{6-hydroxy-5-[(2E,4E,9Z,13E)-8-hydroxy-2,5,9-trimethylpentadeca-2,4,9,13-tetraenoyl]-4-oxo-4H-pyran-2-yl}hex-1-en-1-yl]carbamate structure
93195-32-5 structure
Productnaam:methyl [(1E)-5-{6-hydroxy-5-[(2E,4E,9Z,13E)-8-hydroxy-2,5,9-trimethylpentadeca-2,4,9,13-tetraenoyl]-4-oxo-4H-pyran-2-yl}hex-1-en-1-yl]carbamate
CAS-nummer:93195-32-5
MF:C30H41NO7
MW:527.649049520493
CID:1980958
PubChem ID:136230113

methyl [(1E)-5-{6-hydroxy-5-[(2E,4E,9Z,13E)-8-hydroxy-2,5,9-trimethylpentadeca-2,4,9,13-tetraenoyl]-4-oxo-4H-pyran-2-yl}hex-1-en-1-yl]carbamate Chemische en fysische eigenschappen

Naam en identificatie

    • [5-[4-Hydroxy-3-(8-hydroxy-2,5,9-trimethyl-1-oxo-2,4,9,12-tetradecatetrenyl)-2-oxo-2H-pyran-6-yl]-1-hexenyl]carbamic acid methyl ester
    • methyl [(1E)-5-{6-hydroxy-5-[(2E,4E,9Z,13E)-8-hydroxy-2,5,9-trimethylpentadeca-2,4,9,13-tetraenoyl]-4-oxo-4H-pyran-2-yl}hex-1-en-1-yl]carbamate
    • methyl N-[(E)-5-[(5E)-5-[(2E,4E,9Z,13E)-1,8-dihydroxy-2,5,9-trimethylpentadeca-2,4,9,13-tetraenylidene]-4,6-dioxopyran-2-yl]hex-1-enyl]carbamate
    • DTXSID701316685
    • Corallopyronin A
    • SCHEMBL15506071
    • Corallopyronin A'
    • Corallopyronin
    • Inchi: InChI=1S/C30H41NO7/c1-7-8-9-12-21(3)24(32)17-15-20(2)14-16-23(5)28(34)27-25(33)19-26(38-29(27)35)22(4)13-10-11-18-31-30(36)37-6/h7-8,11-12,14,16,18-19,22,24,32-33H,9-10,13,15,17H2,1-6H3,(H,31,36)/b8-7+,18-11+,20-14+,21-12-,23-16+/t22-,24-/m1/s1
    • InChI-sleutel: FPBHSTHTCPCNBS-FHNJZRETSA-N
    • LACHT: CC=CCC=C(C)C(CCC(=CC=C(C)C(=O)C1=C(C=C(OC1=O)C(C)CCC=CNC(=O)OC)O)C)O

Berekende eigenschappen

  • Exacte massa: 541.303953
  • Monoisotopische massa: 541.303953
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 16
  • Complexiteit: 1090
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 5
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 122
  • XLogP3: 6.4

Experimentele eigenschappen

  • Dichtheid: 1.13
  • Kookpunt: 710°C at 760 mmHg
  • Vlampunt: 383.2°C
  • Brekindex: 1.549

methyl [(1E)-5-{6-hydroxy-5-[(2E,4E,9Z,13E)-8-hydroxy-2,5,9-trimethylpentadeca-2,4,9,13-tetraenoyl]-4-oxo-4H-pyran-2-yl}hex-1-en-1-yl]carbamate Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
BIOOKE MICROELECTRONICS CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.